molecular formula C6H8N2O3 B573907 (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate CAS No. 187970-11-2

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate

Cat. No.: B573907
CAS No.: 187970-11-2
M. Wt: 156.141
InChI Key: KHYVPAAKUPNERX-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-carboxylic acid derivatives, while substitution reactions can produce various ester or amide derivatives .

Scientific Research Applications

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetate group enhances its solubility and reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4-7-6(11-8-4)3-10-5(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYVPAAKUPNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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